molecular formula C10H8N2O2 B1204386 4-Oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 103914-79-0

4-Oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B1204386
CAS No.: 103914-79-0
M. Wt: 188.18 g/mol
InChI Key: CVAWACBLSANHSQ-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydroquinoline-3-carboxamide is a compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its potential as an inhibitor of various enzymes and receptors, making it a valuable candidate for drug development .

Mechanism of Action

Target of Action

The primary target of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide is the Axl kinase . Axl kinase is a receptor tyrosine kinase that plays a crucial role in cell survival, growth, and migration . It has been identified as a potential target for anticancer drug discovery .

Mode of Action

4-Oxo-1,4-dihydro-quinoline-3-carboxamide interacts with Axl kinase by binding tightly to the protein . This binding inhibits the kinase function of Axl, thereby disrupting its role in cell survival, growth, and migration . The compound has been shown to potently inhibit Axl kinase function with a Kd value of 2.7 nM and an IC50 value of 4.0 nM .

Biochemical Pathways

The compound’s interaction with Axl kinase affects several biochemical pathways. One of the most significant is the inhibition of the TGF-β1-induced epithelial-mesenchymal transition (EMT) . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; this is essential for numerous developmental processes including mesoderm formation and neural tube formation .

Pharmacokinetics

The compound 4-Oxo-1,4-dihydro-quinoline-3-carboxamide demonstrates reasonable pharmacokinetic properties . It has been shown to have a good bioavailability and a favorable half-life, making it a promising candidate for further development .

Result of Action

The action of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide results in the suppression of cell migration and invasion, particularly in MDA-MB-231 breast cancer cells . In addition, the compound has demonstrated in vivo therapeutic effects on hepatic metastasis in a xenograft model of highly metastatic 4T1 murine breast cancer cells .

Action Environment

Biochemical Analysis

Biochemical Properties

4-Oxo-1,4-dihydro-quinoline-3-carboxamide has been identified as a potent and selective agonist for the CB2 cannabinoid receptor . This receptor is part of the endocannabinoid system, which is involved in various physiological processes, including pain modulation, immune response, and inflammation. The compound interacts with the CB2 receptor through a combination of hydrogen bonds and aromatic/hydrophobic interactions . Additionally, 4-Oxo-1,4-dihydro-quinoline-3-carboxamide has shown affinity for Axl kinase, a receptor tyrosine kinase involved in cancer progression .

Cellular Effects

4-Oxo-1,4-dihydro-quinoline-3-carboxamide has demonstrated significant effects on various cell types. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) and suppress the migration and invasion of MDA-MB-231 breast cancer cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the CB2 receptor .

Molecular Mechanism

The molecular mechanism of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide involves its binding interactions with the CB2 receptor and Axl kinase. The compound acts as an agonist for the CB2 receptor, promoting its activation through hydrogen bonds and aromatic/hydrophobic interactions . In the case of Axl kinase, 4-Oxo-1,4-dihydro-quinoline-3-carboxamide inhibits its kinase function by tightly binding to the protein, thereby preventing its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide have been observed to change over time. The compound has demonstrated stability in various experimental conditions, although it may undergo degradation under certain circumstances . Long-term studies have shown that 4-Oxo-1,4-dihydro-quinoline-3-carboxamide can have sustained effects on cellular function, particularly in the context of cancer cell inhibition .

Dosage Effects in Animal Models

The effects of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential without significant adverse effects . At higher doses, toxic effects may be observed, indicating the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

4-Oxo-1,4-dihydro-quinoline-3-carboxamide is involved in several metabolic pathways, particularly those related to the endocannabinoid system and cancer progression . The compound interacts with enzymes and cofactors that modulate its activity and influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 4-Oxo-1,4-dihydro-quinoline-3-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its biological activity .

Subcellular Localization

The subcellular localization of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with the CB2 receptor and Axl kinase, which are critical for its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxamide typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with an amine. One common method includes the conversion of 4-hydroxyquinoline-3-carboxylic acid ethyl ester to the corresponding amide through a series of steps involving ester hydrolysis and subsequent amide formation . Another method involves the use of N-1 substituted 4-quinolone-3-carboxylate, which is then converted to the corresponding carbamates .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient methodologies such as flow chemistry and metal-catalyzed reactions. These methods allow for the production of highly pure N-1 substituted 4-quinolone-3-carboxamides with excellent yields .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

4-Oxo-1,4-dihydroquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its potent inhibition of Axl kinase and its potential as an anticancer agent, distinguishing it from other quinoline derivatives .

Properties

IUPAC Name

4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-10(14)7-5-12-8-4-2-1-3-6(8)9(7)13/h1-5H,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAWACBLSANHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-[4-(hydroxymethyl)benzyl] 4-oxo-1,4-dihydro-quinoline-3-carboxamide (279 mg; 0.79 mmol) in anhydrous DMF (8 mL) at 0° is added thionyl chloride (61 μL; 0.83 mmol) and the solution is stirred at room temperature for 1 h. Water (10 mL) and brine (10 mL) are added, and the precipitate is collected, rinsed with a small quantity of methanol and ether, and dried to give 214 mg of N-[4-chloromethyl)benzyl] 4-oxo-1,4-dihydro-quinoline-3-carboxamide.
Name
N-[4-(hydroxymethyl)benzyl] 4-oxo-1,4-dihydro-quinoline-3-carboxamide
Quantity
279 mg
Type
reactant
Reaction Step One
Quantity
61 μL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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